Syn Glycosidic Conformation: Crystallographic and NMR Quantification Versus Unmodified Guanosine
X-ray crystallography of 8-chloroguanosine dihydrate crystals (orthorhombic space group P2₁2₁2₁, a = 4.871 Å, b = 12.040 Å, c = 24.506 Å) established a syn glycosidic bond conformation with χCN = −131.1° and a C(2′)-endo/C(1′)-exo (²T₁) ribose pucker [1]. ¹H NMR conformational analysis in DMSO-d₆ demonstrated that this syn preference persists in solution: approximately 90% of molecules adopt the syn conformation, with approximately 70% exhibiting C(2′)-endo sugar pucker [1]. In contrast, unmodified guanosine adopts the anti conformation under physiological conditions. This fundamental conformational divergence is driven by steric repulsion between the bulky chlorine atom at C8 and the ribose C(2′)-carbonyl oxygen, forcing rotation about the glycosidic bond [1].
| Evidence Dimension | Glycosidic bond conformation (χ angle) and syn/anti population distribution |
|---|---|
| Target Compound Data | χCN = −131.1° (solid state); approximately 90% syn conformation in DMSO-d₆ solution |
| Comparator Or Baseline | Unmodified guanosine: anti conformation under physiological conditions |
| Quantified Difference | 8-Chloroguanosine: predominantly syn (~90% in solution); Guanosine: anti |
| Conditions | X-ray crystallography at 1.0 Å resolution; ¹H NMR at 270 MHz in DMSO-d₆ |
Why This Matters
The syn conformation dictates substrate recognition by purine-metabolizing enzymes and must be explicitly matched when designing studies requiring syn-locked nucleoside analogs.
- [1] Birnbaum GI, Lassota P, Shugar D. 8-Chloroguanosine: solid-state and solution conformations and their biological implications. Biochemistry. 1984;23(21):5048-5053. View Source
